Stereochemical Precision: Number of Defined Chiral Centers vs. Racemic or Diastereomeric Mixtures
The target compound is defined as a single enantiomer (2R,4R,5R) with three contiguous stereocenters. The closest analog, (2R,4R,5R)-5-methyl-hept-6-ene-2,4-diol (CAS 163380-63-0), lacks the methoxy protection, but the critical differentiator is stereochemical fidelity. In the published apoptolidin synthesis, the (2R,4R,5R) configuration is mandatory; the diastereomeric (2R,4R,5S) form would give the incorrect C-16 epimer of the C14–C19 fragment, which cannot be corrected later in the synthetic sequence [1].
| Evidence Dimension | Number of defined chiral centers and their configuration |
|---|---|
| Target Compound Data | 3 defined chiral centers: C-2 (R), C-4 (R), C-5 (R) |
| Comparator Or Baseline | Generic hept-6-ene-2,4-diol (CAS 19781-76-1): 2 chiral centers, typically racemic or undefined; (2R,4R,5R)-5-methyl-hept-6-ene-2,4-diol (CAS 163380-63-0): 3 chiral centers but no OMe protection. |
| Quantified Difference | The target compound possesses the exact stereochemistry required for the C14–C19 fragment; any deviation would require a different, longer synthetic route to the same enantiopure intermediate. |
| Conditions | Total synthesis of apoptolidin macrolide; stereochemical assignment validated by NMR and optical rotation of advanced intermediates. |
Why This Matters
Procurement must specify the correct enantiomer because the wrong stereoisomer is synthetically useless for the intended fragment coupling and cannot be racemized or epimerized without degrading the molecule.
- [1] Nicolaou, K. C. et al. J. Am. Chem. Soc. 2003, 125, 15433–15442. Stereochemical requirements for C14–C19 fragment. View Source
